molecular formula C19H22N2O3 B12438251 (1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol

(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol

Cat. No.: B12438251
M. Wt: 326.4 g/mol
InChI Key: FNKZQZYHQGWZAE-ZFMVVSJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[123102,1004,9012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, starting from simpler precursors.

    Introduction of Functional Groups: Hydroxyl and ethylidene groups can be introduced through selective functionalization reactions, such as hydroxylation and alkylation.

    Purification: The final compound is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: The ethylidene group can be reduced to an ethyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acid chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Drug Development: Explored for potential therapeutic properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol: Unique due to its specific functional groups and pentacyclic structure.

    Other Pentacyclic Compounds: Similar in core structure but may lack specific functional groups.

Uniqueness

    Functional Groups: The presence of both hydroxyl and ethylidene groups.

    Reactivity: Unique reactivity due to the combination of functional groups and pentacyclic structure.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol

InChI

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/t14?,15?,17?,19-/m1/s1

InChI Key

FNKZQZYHQGWZAE-ZFMVVSJCSA-N

Isomeric SMILES

CC=C1CN2C3CC4=C([C@@]2(CC1C3CO)O)NC5=C4C=C(C=C5)O

Canonical SMILES

CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.